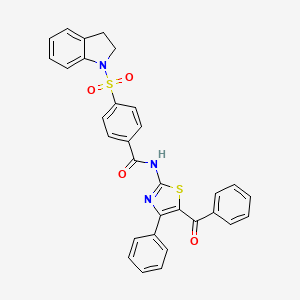
N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C31H23N3O4S2 and its molecular weight is 565.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its pharmacological potential. The structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₅N₃O₂S
- Molecular Weight : 353.40 g/mol
- Key Functional Groups : Benzamide, thiazole, indole
Antimicrobial Activity
Research has demonstrated that derivatives of thiazole, including this compound, exhibit potent antimicrobial properties.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 4.51 mM |
| 2 | Escherichia coli | 3.92 mM |
| 3 | Candida albicans | 4.01 mM |
| 4 | Aspergillus niger | 4.23 mM |
These findings indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, as well as fungi, making it a versatile candidate for further development in antimicrobial therapies .
Antitumor Activity
The antitumor potential of this compound has been evaluated in various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation effectively.
Table 2: Antitumor Activity in Cell Lines
| Cell Line | IC₅₀ (μM) | Assay Type |
|---|---|---|
| A549 (Lung Cancer) | 6.75 ± 0.19 | MTS Assay |
| HCC827 | 5.13 ± 0.97 | MTS Assay |
| NCI-H358 | 0.85 ± 0.05 | MTS Assay |
The IC₅₀ values indicate that the compound exhibits significant cytotoxicity against lung cancer cell lines, suggesting its potential as an antitumor agent .
The mechanism through which this compound exerts its biological effects involves multiple pathways:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
- Antimicrobial Action : It interferes with bacterial cell wall synthesis and fungal growth mechanisms.
- Potential Enzyme Inhibition : Further studies suggest it may inhibit specific kinases involved in cancer progression.
Case Studies
Several studies have documented the biological activity of similar thiazole derivatives, highlighting their potential:
- Study on Thiazole Derivatives : A study evaluated various thiazole compounds for their antimicrobial properties against E. coli and S. aureus, revealing promising activities comparable to standard antibiotics .
- Antitumor Efficacy : In another study, compounds similar to this compound were tested on multiple cancer cell lines, showing significant inhibition of tumor growth and viability .
Propriétés
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23N3O4S2/c35-28(23-12-5-2-6-13-23)29-27(22-10-3-1-4-11-22)32-31(39-29)33-30(36)24-15-17-25(18-16-24)40(37,38)34-20-19-21-9-7-8-14-26(21)34/h1-18H,19-20H2,(H,32,33,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHOHENPXGZCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=C(S4)C(=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













